4-(BENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
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Overview
Description
The compound “4-(benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups including a benzene sulfonyl group, a morpholine ring, a thiophene ring, and an oxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the morpholin-4-ylpropyl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and thiophene rings would add cyclic structure to the molecule, while the oxazole ring would introduce a heterocyclic element .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the amine group could allow for reactions such as acylation or alkylation. The thiophene and oxazole rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures, such as derivatives of 1,2,4-triazole and oxazolines, have been synthesized and evaluated for their antimicrobial activities. For instance, some novel triazole derivatives have shown good or moderate activities against microorganisms, suggesting that modifications to this core structure can influence antimicrobial potency (Bektaş et al., 2007).
Catalysis in Asymmetric Hydrogenation
Chiral oxazolines and their complexes have found use in asymmetric hydrogenation, a critical process in the production of enantiomerically pure pharmaceuticals. The synthesis of chiral N, P-oxazolines and their application in catalyzing the asymmetric hydrogenation of imines highlight the potential of oxazoline derivatives in catalytic processes (Ezhova et al., 2004).
Dopamine D4 Receptor Ligands
Morpholine and oxazepane derivatives have been synthesized as selective ligands for the dopamine D4 receptor, indicating potential applications in neuropsychiatric disorder treatments. These findings suggest that incorporating morpholine into complex molecules can target specific biological receptors, offering insights into designing compounds with neuropsychiatric therapeutic potential (Audouze et al., 2004).
N-tert-Butoxycarbonyl (Boc) Amination
The directed introduction of N-Boc protected amino groups into thiophene and benzene nuclei through N-tert-Butoxycarbonyl azide (BocN3) showcases the compound's potential in synthetic organic chemistry, especially in the synthesis of protected amines for further chemical transformations (Wippich et al., 2016).
Vibrational and Visible Spectra Analysis
DFT and ab initio calculations have been used to analyze the vibrational frequencies and visible spectra of derivatives of aminoazo-benzenesulfonyl azides, pointing to applications in materials science, especially in developing compounds with specific optical properties (Dabbagh et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-29(25,16-6-2-1-3-7-16)20-19(27-18(22-20)17-8-4-15-28-17)21-9-5-10-23-11-13-26-14-12-23/h1-4,6-8,15,21H,5,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFGYJAKAQQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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